Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
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Overview
Description
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate is an organic compound with a complex structure that includes a chromenyl group, a benzoate ester, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate typically involves multiple steps, starting with the preparation of the chromenyl intermediate. The chromenyl intermediate can be synthesized through the condensation of appropriate phenolic and ketonic precursors under acidic conditions. The final step involves esterification with methyl 4-hydroxybenzoate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or chromenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl and phenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of a benzoate ester.
(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy acetic acid: Contains an acetic acid moiety instead of a benzoate ester.
Uniqueness
Methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chromenyl and benzoate ester groups allows for diverse reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-22(29-15-17-8-10-19(11-9-17)25(27)28-2)13-12-20-21(14-23(26)30-24(16)20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERATCLCMHZRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359706 |
Source
|
Record name | methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-88-6 |
Source
|
Record name | methyl 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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